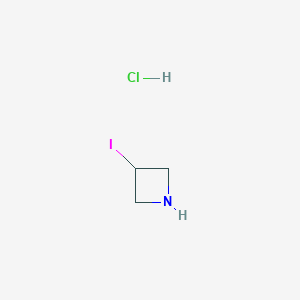
Chlorhydrate de 3-iodoazétidine
Vue d'ensemble
Description
3-Iodoazetidine hydrochloride is an organic compound with the chemical formula C3H6ClIN. It is a heterocyclic compound containing a four-membered ring, which imparts unique properties making it valuable in various fields of research and industry.
Applications De Recherche Scientifique
3-Iodoazetidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: It is used in the study of enzyme inhibitors and as a scaffold in drug design.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is utilized in the development of new materials, including polymers and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoazetidine hydrochloride typically involves the iodination of azetidine. One common method includes the reaction of azetidine with iodine and hydrochloric acid under controlled conditions . Another approach involves the use of N-Boc-3-iodoazetidine as an intermediate, which can be deprotected to yield 3-Iodoazetidine hydrochloride .
Industrial Production Methods
Industrial production of 3-Iodoazetidine hydrochloride often employs large-scale iodination processes, utilizing efficient and cost-effective reagents and catalysts to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina has been reported to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodoazetidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is involved in Suzuki-Miyaura and Hiyama cross-coupling reactions to form 3-arylazetidines.
Ring-Opening Reactions: Due to the ring strain, it can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Cross-Coupling: Palladium or copper catalysts are often used in the presence of boronic acids or silanes.
Ring-Opening: Conditions typically involve strong nucleophiles or bases.
Major Products
Substitution: Products include azetidine derivatives with various functional groups.
Cross-Coupling: Products are typically 3-aryl or 3-alkyl azetidines.
Ring-Opening: Products include linear amines or other open-chain compounds.
Mécanisme D'action
The mechanism of action of 3-Iodoazetidine hydrochloride is largely dependent on its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The iodine atom can be readily substituted, enabling the formation of diverse derivatives . The compound’s reactivity is also influenced by the presence of the hydrochloride group, which can facilitate certain reactions by providing a source of chloride ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simpler analog without the iodine substituent.
3-Bromoazetidine hydrochloride: Similar structure but with a bromine atom instead of iodine.
N-Boc-3-iodoazetidine: A protected form used in synthesis.
Uniqueness
3-Iodoazetidine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its analogs. The iodine substituent enhances its utility in cross-coupling reactions and other transformations, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
3-iodoazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6IN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODKUVGRMBMMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673751 | |
| Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193386-43-4 | |
| Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391138.png)










